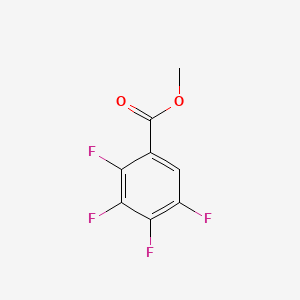
Methyl 2,3,4,5-tetrafluorobenzoate
Vue d'ensemble
Description
“Methyl 2,3,4,5-tetrafluorobenzoate” is a chemical compound with the molecular formula C8H4F4O2 . It is used in the synthesis of diterpenoid analogs as antitumor compounds .
Molecular Structure Analysis
The molecular structure of “Methyl 2,3,4,5-tetrafluorobenzoate” consists of a benzoate core with four fluorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2,3,4,5-tetrafluorobenzoate” has a molecular weight of 208.11 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 223 . It is a solid or semi-solid or liquid at room temperature .Applications De Recherche Scientifique
Synthesis of Halogenated Benzoic Acids
Methyl 2,3,4,5-tetrafluorobenzoate serves as a precursor in the synthesis of various halogenated benzoic acids. For instance, it is used in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid through a multi-step process, indicating its role in creating structurally diverse compounds (Yu et al., 2015).
Pharmaceutical Intermediate Production
This compound is vital in pharmaceutical research, particularly as an intermediate in the production of other compounds. For example, it is used in the transformation of tetrafluorophthalic acid to tetrafluorobenzoic acid, a crucial step in pharmaceutical synthesis (Fu et al., 2016).
Organic Synthesis and Chemical Modifications
Methyl 2,3,4,5-tetrafluorobenzoate is utilized in various organic synthesis processes. It's involved in the oxidation and halogenation of related compounds, highlighting its role in creating diverse chemical structures (Shirley, 1994).
Analytical Chemistry Studies
In analytical chemistry, this compound aids in studying molecular structures, as seen in the intermolecular hydrogen bonding and vibrational assignments of related compounds using density functional theory (Subhapriya et al., 2017).
Coordination Chemistry
It's also significant in coordination chemistry. For instance, its derivatives are used in the synthesis and structural analysis of various metal complexes, demonstrating its role in developing novel materials (Sharutin et al., 2020).
Photolysis Studies
This compound is studied in the context of laser flash photolysis, providing insights into the behavior of fluorinated aryl azides, which is essential for understanding photoaffinity labeling (Schnapp & Platz, 1993).
Safety and Hazards
“Methyl 2,3,4,5-tetrafluorobenzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
methyl 2,3,4,5-tetrafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQYZYOSFAUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344996 | |
| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,5-tetrafluorobenzoate | |
CAS RN |
5292-42-2 | |
| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl 2,3,4,5-tetrafluorobenzoate in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?
A1: Methyl 2,3,4,5-tetrafluorobenzoate serves as the starting material in a multi-step synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [] This suggests that the molecule's structure allows for specific chemical transformations, making it a valuable precursor in organic synthesis. The presence of the methyl ester group and the four fluorine atoms provides opportunities for selective chemical reactions to introduce the desired chlorine atom and modify the carboxylic acid functionality.
Q2: What analytical techniques were employed to characterize the synthesized 4-chloro-2,3,5-trifluorobenzoic acid, and how do they relate back to methyl 2,3,4,5-tetrafluorobenzoate?
A2: The newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was characterized using FTIR, NMR, MS, and elemental analysis. [] These techniques help confirm the successful transformation of methyl 2,3,4,5-tetrafluorobenzoate into the target compound by:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)










![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
